

An In-depth Technical Guide to 4-Hydroxyphthalic Acid: Chemical and Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Hydroxyphthalic acid*

Cat. No.: *B105139*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphthalic acid (IUPAC name: 4-hydroxybenzene-1,2-dicarboxylic acid) is an organic compound with the chemical formula $C_8H_6O_5$.^{[1][2][3][4]} It is a derivative of phthalic acid, featuring a hydroxyl group at the fourth position of the benzene ring. This substitution imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic processes, including the preparation of pharmaceuticals and functional materials.^{[5][6]} This guide provides a comprehensive overview of the chemical and physical characteristics of **4-hydroxyphthalic acid**, detailed experimental protocols, and a summary of its current applications.

Chemical and Physical Properties

The core chemical and physical properties of **4-hydroxyphthalic acid** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ O ₅	[1][2][3][5][7]
Molecular Weight	182.13 g/mol	[1][2][3][5][7]
CAS Number	610-35-5	[2][3][5][7]
Appearance	White to off-white or light beige crystalline powder	[8]
Melting Point	188-189 °C to 208 °C (range from various sources)	[1][5]
Boiling Point	235.5 °C (rough estimate)	[9][10]
Density	~1.3293 - 1.5410 g/cm ³ (rough estimates)	[1][9][10]
pKa (predicted)	3.13 ± 0.10	[9][10][11][12]

Table 2: Solubility

Solvent	Solubility	Source(s)
Water	Soluble, slightly miscible	[1][9][10][11][13]
Ethanol	Soluble	[1][13]
Acetone	Soluble	[1][13]
Dimethyl Sulfoxide (DMSO)	Slightly soluble	[9][10][11]
Methanol	Slightly soluble	[9][10][11]

Note: Quantitative solubility data is not readily available. Solubility in water is attributed to hydrogen bonding and can be increased with temperature.[1][13]

Spectral Data

The structural features of **4-hydroxyphthalic acid** have been characterized using various spectroscopic techniques.

Table 3: Spectroscopic Data

Technique	Key Features and Observations	Source(s)
¹ H NMR	Spectra available, with chemical shifts reported in DMSO-d ₆ .	[7][8][11]
¹³ C NMR	Spectra available, with chemical shifts reported in DMSO-d ₆ .	[8]
Infrared (IR) Spectroscopy	Spectra available (vapor phase, KBr pellet).	[8][9]
Mass Spectrometry (MS)	GC-MS data available.	[10]

Experimental Protocols

Synthesis of 4-Hydroxyphthalic Acid from 4-Sulfophthalic Acid

This protocol is based on a documented synthetic route.[14]

Materials:

- 4-Sulfophthalic acid (50% in water)
- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate
- Sodium sulfate (Na₂SO₄)
- Deionized water
- Ice

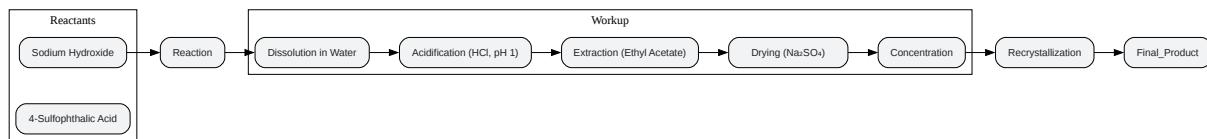
Equipment:

- Steel reaction vessel with stirring mechanism
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a steel vessel, add 4-sulfophthalic acid (0.525 mol).
- With stirring, add sodium hydroxide (6.30 mol) portion-wise. The mixture will become increasingly viscous.
- After approximately one-third of the NaOH has been added, begin heating the mixture to 180 °C.
- Once all the NaOH has been added, increase the temperature to 200 °C and stir for an additional 2 hours.
- Allow the reaction mixture to cool and then dissolve the residue in 1000 mL of water.
- Cool the solution with ice and acidify to pH 1 by adding concentrated hydrochloric acid.
- Extract the aqueous solution with ethyl acetate (5 x 400 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification by Recrystallization


The crude **4-hydroxyphthalic acid** can be purified by recrystallization from ethyl acetate or hot water.[14][15]

Procedure (using Ethyl Acetate):

- Dissolve the crude solid in a minimal amount of hot ethyl acetate.
- Allow the solution to cool slowly to room temperature to promote the formation of crystals.
- Further cool the solution in an ice bath to maximize the yield of the purified product.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethyl acetate.
- Dry the purified crystals under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-hydroxyphthalic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-hydroxyphthalic acid**.

Applications and Biological Activity

4-Hydroxyphthalic acid serves as a valuable building block in organic synthesis. It is used as a reagent in the preparation of diester-substituted aminocyclopropanes and 2-substituted phthalimides.[\[5\]](#)

Information on the biological activity of **4-hydroxyphthalic acid** itself is limited. However, it has been identified as a potential endocrine-disrupting compound.[\[10\]](#) Derivatives of the isomeric 4-hydroxyisophthalic acid have been investigated for their antimicrobial properties.[\[2\]](#) Specifically, 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[\[2\]](#)

Conclusion

4-Hydroxyphthalic acid is a well-characterized organic compound with a range of applications in chemical synthesis. This guide has provided a detailed summary of its chemical and physical properties, along with established protocols for its synthesis and purification. While its own biological activities are not extensively studied, its derivatives show promise for further investigation, particularly in the development of new antimicrobial agents. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. scbt.com [scbt.com]
- 5. usbio.net [usbio.net]

- 6. CN104341293A - Preparation method of 4-hydroxyphthalic acid - Google Patents [patents.google.com]
- 7. 4-Hydroxyphthalic acid(610-35-5) 1H NMR [m.chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 4-Hydroxyphthalic acid(610-35-5) IR Spectrum [m.chemicalbook.com]
- 10. 4-Hydroxyphthalic acid | C8H6O5 | CID 11881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. chemscene.com [chemscene.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 15. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxyphthalic Acid: Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105139#chemical-and-physical-properties-of-4-hydroxyphthalic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com